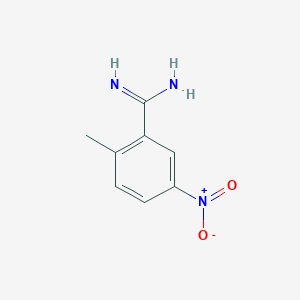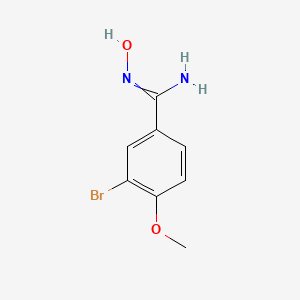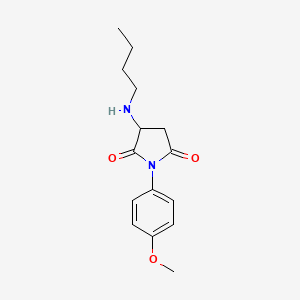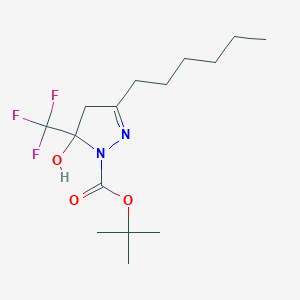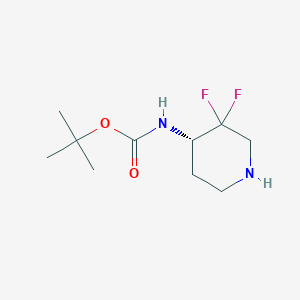
tert-Butyl (S)-(3,3-difluoropiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a difluoropiperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, acts as an electrophile for the nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbamate group can yield the corresponding amine, while substitution reactions can lead to various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is used as a protecting group for amines. The Boc group is stable under most nucleophilic and basic conditions, making it a valuable tool in peptide synthesis and other organic transformations .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, tert-butyl carbamates are used in the production of various chemicals and materials. Their stability and reactivity make them suitable for applications in polymer synthesis and other industrial processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate involves the cleavage of the Boc group under acidic conditions. The protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized ion, which facilitates the cleavage of the tert-butyl group . This reaction is typically achieved using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the corresponding amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications.
tert-Butanesulfinamide: Used in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl-N-methylcarbamate: Another related compound with similar protective properties.
Uniqueness
tert-Butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate is unique due to the presence of the difluoropiperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H18F2N2O2 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
tert-butyl N-[(4S)-3,3-difluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
BUKXGGNFFUMWRC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNCC1(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
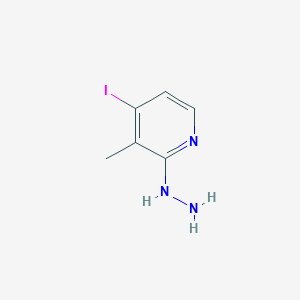
![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)
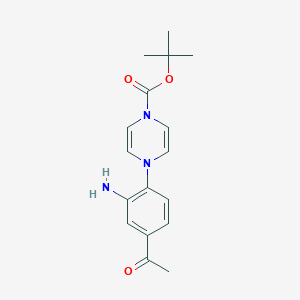

![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
